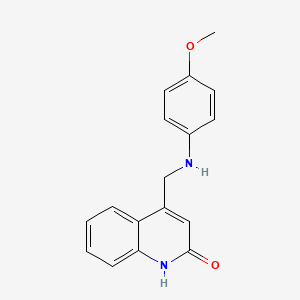

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol

Übersicht

Beschreibung

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol is an organic compound with the molecular formula C17H16N2O2 It is characterized by a quinoline core structure substituted with a methoxyphenyl group and an amino methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Aminomethylation: The final step involves the aminomethylation of the quinoline derivative using formaldehyde and a secondary amine, typically under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the methoxy group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino methyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline or methoxy derivatives.

Substitution: Alkylated or acylated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimalarial, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Studies: It is used as a probe in biological studies to understand its interaction with enzymes and receptors.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(((4-Methylphenyl)amino)methyl)quinolin-2-ol: Similar structure but with a methyl group instead of a methoxy group.

4-(((4-Chlorophenyl)amino)methyl)quinolin-2-ol: Similar structure but with a chloro group instead of a methoxy group.

4-(((4-Nitrophenyl)amino)methyl)quinolin-2-ol: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other intermolecular interactions, making it a valuable compound for various applications.

Biologische Aktivität

4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol is an aminomethylquinolinol derivative notable for its diverse biological activities and potential therapeutic applications. This compound features a quinoline core, which is a significant scaffold in medicinal chemistry, and includes functional groups that enhance its reactivity and biological interactions. The following sections delve into its synthesis, biological activities, structure-activity relationships (SAR), and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can include:

- Formation of the Quinoline Core : This may involve cyclization reactions starting from appropriate precursors.

- Aminomethylation : The introduction of the aminomethyl group is achieved through a reaction with formaldehyde and an amine.

- Methoxylation : The methoxy group can be introduced via methylation reactions using methyl iodide or other methylating agents.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potent antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrates effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer activity. In vitro studies have indicated cytotoxic effects on cancer cell lines, with IC50 values suggesting potential efficacy in treating specific types of cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Quinoline Core | Essential for biological activity; provides a platform for interactions with biological targets. |

| Aminomethyl Group | Enhances solubility and interaction with receptors/enzyme active sites. |

| Methoxy Group | Modifies electronic properties, potentially increasing affinity for biological targets. |

Research has shown that modifications in these structural components can lead to variations in activity, emphasizing the importance of SAR studies in drug development.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various quinoline derivatives found that this compound exhibited significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, including HeLa and CaCo-2 cells, with IC50 values comparable to established chemotherapeutics . Further exploration into its mechanism of action revealed that it may induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-14-8-6-13(7-9-14)18-11-12-10-17(20)19-16-5-3-2-4-15(12)16/h2-10,18H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZFXSGMYUWWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325805 | |

| Record name | 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

333982-41-5 | |

| Record name | 4-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.